molecular formula C9H12F3N3 B6227798 2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine CAS No. 1997600-90-4

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine

Cat. No.: B6227798
CAS No.: 1997600-90-4
M. Wt: 219.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is a fluorinated organic compound. The presence of the trifluoroethyl group in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethylated indazole derivatives, while substitution reactions can produce a variety of functionalized indazole compounds .

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is unique due to its specific indazole framework combined with the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1997600-90-4

Molecular Formula

C9H12F3N3

Molecular Weight

219.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.